5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 6th position, and an amine group at the 4th position on the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Bromination: The bromination of 2,4,6-trichloropyrimidine is carried out using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 5th position.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild bases.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or nitric acid are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds with diverse functional groups.
Oxidation and Reduction: Products include nitroso, nitro, and reduced amine derivatives.
Scientific Research Applications
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and amine groups facilitate binding to target proteins, enzymes, or receptors, leading to modulation of their activity. The compound may inhibit or activate specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-4-(trifluoromethyl)pyrimidine: Similar structure with a fluorine atom instead of an amine group.
6-(Trifluoromethyl)pyrimidin-4-amine: Lacks the bromine atom at the 5th position.
5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Contains a chlorine atom instead of a bromine atom at the 5th position
Uniqueness
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-3(5(7,8)9)11-1-12-4(2)10/h1H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIPAUETYMWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857559 |
Source
|
Record name | 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260844-01-6 |
Source
|
Record name | 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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